3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 4-isopropylphenyl group and a trifluoroacetylated amino moiety.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-8(2)9-3-5-10(6-4-9)11(7-12(19)20)18-13(21)14(15,16)17/h3-6,8,11H,7H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCOSPARFHTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps:
Formation of the Isopropylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Trifluoroacetyl Group: The intermediate can then be reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through various methods such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound’s trifluoroacetyl group could be used to study enzyme interactions and inhibition due to its electron-withdrawing properties.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate, particularly in areas where trifluoroacetyl-containing compounds have shown efficacy, such as anti-inflammatory or anticancer agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through the electron-withdrawing effects of the trifluoroacetyl group.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pharmacological profile of 3-aryl-3-acylamidopropanoic acids is highly dependent on substituents on the phenyl ring and the acyl group. Key analogs include:
Notes:
- The 4-isopropylphenyl group (as in the target compound) increases hydrophobicity, which may enhance blood-brain barrier penetration compared to polar substituents like 4-hydroxyphenyl .
- Trifluoroacetyl derivatives exhibit metabolic resistance due to the stability of the CF₃ group, whereas cyclohexylcarbonyl analogs may show improved tissue retention .
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compound 33 (4-OH substituent): MIC of 8–16 µg/mL against Gram-positive pathogens (S. aureus, E. faecalis) and 16–64 µg/mL against Gram-negative strains (P. aeruginosa, A. baumannii) . Compound 36 (dimethylpyrazole derivative): Activity against S. aureus (MIC = 32 µg/mL) and E. faecalis (MIC = 64 µg/mL) .
Anticancer and Antioxidant Activity
- Trifluoroacetylated compounds: The target compound’s anticancer activity is inferred from its structural similarity to type D/L inhibitors (e.g., CW1–CW20), which target amino acid metabolism pathways in cancer cells .
Biological Activity
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that interact with various biological targets, making it a subject of research for therapeutic applications. This article presents an overview of the biological activity associated with this compound, including its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
Molecular Formula : C14H18F3N1O2
Molecular Weight : 293.30 g/mol
IUPAC Name : this compound
The presence of the trifluoroacetyl group is significant as it may enhance lipophilicity and alter the compound's interaction with biological membranes.
Research indicates that compounds similar to this compound may act as agonists for specific receptors involved in metabolic regulation. For instance:
- FFA4 Agonism : Related compounds have shown activity as agonists for Free Fatty Acid Receptor 4 (FFA4), which is implicated in glucose metabolism and insulin sensitivity. A study demonstrated that a related compound exhibited a pEC50 of 5.81 ± 0.04 with significant selectivity against FFA1 receptors, indicating potential for managing type 2 diabetes .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anti-Diabetic Effects : Compounds structurally related to this compound have been shown to lower blood glucose levels in animal models more effectively than some existing medications .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain synthesized derivatives exhibited significant antimicrobial effects and promoted plant growth .
Case Studies and Research Findings
- FFA4 Agonist Study :
- Antimicrobial Evaluation :
Data Table
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis typically involves sequential acylation and coupling reactions. For example:
Acylation : React 3-amino-3-(4-isopropylphenyl)propanoic acid with trifluoroacetic anhydride (TFAA) under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2 hours) to introduce the trifluoroacetyl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Acid Activation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for carboxylate activation if further functionalization is needed.
Yield optimization requires strict moisture control and stoichiometric balancing of TFAA to avoid over-acylation .
Q. How can researchers characterize the stereochemical configuration of this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry and trifluoroacetyl group incorporation. The isopropyl group’s splitting pattern (doublet of septets) at δ 1.2–1.4 ppm in -NMR is diagnostic .
- Chiral HPLC : To resolve enantiomers, employ a Chiralpak® column with a hexane/isopropanol mobile phase.
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Insoluble in water (pH-dependent deprotonation may improve aqueous solubility at pH > 7) .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetyl group. Stability in DMSO-d6 for NMR analysis exceeds 48 hours if kept anhydrous .
Advanced Research Questions
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis, particularly with the trifluoroacetyl-protected amino group?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during acylation to enforce stereocontrol .
- Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica Lipase B) in biphasic systems to resolve racemic intermediates .
- Crystallization-Induced Diastereomer Transformation : Introduce a chiral counterion (e.g., quinine) to selectively crystallize the desired enantiomer .
Q. How can researchers design experiments to study this compound’s potential as a protease inhibitor or enzyme modulator?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for proteases) to measure IC values. Include controls with non-acylated analogs to isolate trifluoroacetyl group effects .
- Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures from the PDB (e.g., trypsin or elastase) to predict binding modes. Validate with mutagenesis studies targeting predicted interaction sites .
Q. What analytical approaches resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected -NMR shifts)?
- Methodological Answer :
- DFT Calculations : Compare experimental -NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to identify conformational artifacts or solvent effects .
- Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the isopropyl group) by acquiring spectra at 25°C and –40°C .
- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments in crowded spectral regions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?
- Methodological Answer :
- QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles. Focus on reducing CYP450 inhibition risk .
Q. What advanced chromatographic methods are recommended for separating this compound from structurally similar byproducts?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
